Benzene, 1-chloro-4-(2,2-dichlorocyclopropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-chloro-4-(2,2-dichlorocyclopropyl)-: is an organic compound with the molecular formula C₉H₇Cl₃ This compound is characterized by the presence of a benzene ring substituted with a chloro group and a 2,2-dichlorocyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-chloro-4-(2,2-dichlorocyclopropyl)- typically involves the reaction of benzene derivatives with appropriate chlorinating agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, where benzene is treated with chlorine gas in the presence of a catalyst. The subsequent cyclopropanation step can be achieved using reagents like dichlorocarbene or other cyclopropanating agents .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzene, 1-chloro-4-(2,2-dichlorocyclopropyl)- can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction Reactions: Reduction of the compound can lead to the removal of chlorine atoms, resulting in different reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Reduction: Formation of dechlorinated benzene derivatives.
Scientific Research Applications
Chemistry: Benzene, 1-chloro-4-(2,2-dichlorocyclopropyl)- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology: In biological research, this compound can be used to study the effects of chlorinated aromatic compounds on biological systems. It may also be used in the development of bioactive molecules .
Medicine: Its unique structure can be exploited to design drugs with specific biological activities .
Industry: In the industrial sector, Benzene, 1-chloro-4-(2,2-dichlorocyclopropyl)- can be used in the production of specialty chemicals and materials. It may also find applications in the development of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of Benzene, 1-chloro-4-(2,2-dichlorocyclopropyl)- involves its interaction with molecular targets through nucleophilic substitution reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved in these reactions include the initial addition of the nucleophile to the aromatic ring, followed by the loss of a halide anion from the intermediate .
Comparison with Similar Compounds
- Benzene, 1,4-dichloro-
- Benzene, 1,4-dichloro-2-methyl-
- (2,2-Dichlorocyclopropyl)benzene
Comparison:
- Benzene, 1,4-dichloro- and Benzene, 1,4-dichloro-2-methyl- are similar in that they both contain dichloro groups on the benzene ring, but they lack the cyclopropyl group, making them less sterically hindered and potentially less reactive in certain reactions .
- (2,2-Dichlorocyclopropyl)benzene is closely related but does not have the additional chloro group on the benzene ring, which can influence its reactivity and applications .
Uniqueness: Benzene, 1-chloro-4-(2,2-dichlorocyclopropyl)- is unique due to the presence of both the chloro and 2,2-dichlorocyclopropyl groups, which impart distinct chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C9H7Cl3 |
---|---|
Molecular Weight |
221.5 g/mol |
IUPAC Name |
1-chloro-4-(2,2-dichlorocyclopropyl)benzene |
InChI |
InChI=1S/C9H7Cl3/c10-7-3-1-6(2-4-7)8-5-9(8,11)12/h1-4,8H,5H2 |
InChI Key |
YOTVMUGBFWLTAS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(Cl)Cl)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.